![molecular formula C13H9F4N B8157866 5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)
5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
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Overview
Description
5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of an aryl halide precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst, such as copper or silver, and may require specific solvents and temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine may involve large-scale reactions using similar reagents and catalysts. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine
- 5-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine
- 4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine
Uniqueness
5-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a trifluoromethyl group on the biphenyl structure can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .
Biological Activity
5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds have been shown to enhance the pharmacological properties of various drugs, including their lipophilicity, metabolic stability, and overall bioactivity. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The compound can be characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C14H8F4N
- Molecular Weight : 300 Da
- LogP : 2.83
- Polar Surface Area : 61 Ų
These properties suggest a moderate lipophilicity which may facilitate cellular membrane penetration, a crucial factor for biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of fluorinated biphenyl compounds. For instance, a derivative containing a trifluoromethyl group has shown significant cytotoxic effects against various cancer cell lines.
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated:
- Jurkat Cells : IC50 = 4.64 ± 0.08 µM
- HeLa Cells : IC50 = 8.47 ± 0.18 µM
- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM
The compound exhibited a dose-dependent inhibition of cell viability, particularly notable in Jurkat cells where it induced cell cycle arrest in the sub-G1 phase, indicating apoptosis as a potential mechanism of action .
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects may involve several pathways:
- Apoptosis Induction : Flow cytometry analysis revealed significant increases in sub-G1 phase populations after treatment, suggesting apoptosis.
- Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound could inhibit blood vessel formation in tumor tissues.
- Molecular Docking Studies : Computational analysis showed promising binding affinities with matrix metalloproteinases (MMPs), which are critical in tumor progression and metastasis.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparative analysis with other known anticancer agents is essential.
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | Jurkat: 4.64 HeLa: 8.47 MCF-7: 8.47 | Apoptosis induction, angiogenesis inhibition |
Tamoxifen | ~10 | Estrogen receptor antagonist |
Cisplatin | ~5 | DNA cross-linking agent |
This table illustrates that while the new compound exhibits competitive IC50 values against established drugs like Tamoxifen and Cisplatin, its unique mechanisms may offer alternative therapeutic strategies.
Properties
IUPAC Name |
3-fluoro-5-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYAZFSFFXYPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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